1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate
Brand Name: Vulcanchem
CAS No.: 1621671-28-0
VCID: VC7246549
InChI: InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3
SMILES: COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC
Molecular Formula: C10H10N2O6
Molecular Weight: 254.198

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate

CAS No.: 1621671-28-0

Cat. No.: VC7246549

Molecular Formula: C10H10N2O6

Molecular Weight: 254.198

* For research use only. Not for human or veterinary use.

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate - 1621671-28-0

Specification

CAS No. 1621671-28-0
Molecular Formula C10H10N2O6
Molecular Weight 254.198
IUPAC Name dimethyl 2-(3-nitropyridin-4-yl)propanedioate
Standard InChI InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3
Standard InChI Key ABEKXTHLCPDVMX-UHFFFAOYSA-N
SMILES COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, dimethyl 2-(3-nitropyridin-4-yl)propanedioate, reflects its esterified malonic acid core substituted with a 3-nitro-4-pyridinyl group. The nitro group at the 3-position of the pyridine ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitution and reduction reactions. Key structural attributes include:

  • Molecular Formula: C11H10N2O6C_{11}H_{10}N_2O_6

  • Functional Groups: Nitroaromatic, ester, and pyridine moieties.

  • Stereochemistry: The planar pyridine ring and ester groups suggest limited stereochemical complexity.

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit synthesis route for 1,3-dimethyl 2-(3-nitropyridin-4-yl)propanedioate is published, analogous compounds are synthesized via nucleophilic aromatic substitution. A plausible method involves reacting 3-nitro-4-chloropyridine with dimethyl malonate in the presence of a base such as sodium hydride:

3-Nitro-4-chloropyridine+Dimethyl malonateBase1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate\text{3-Nitro-4-chloropyridine} + \text{Dimethyl malonate} \xrightarrow{\text{Base}} \text{1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate}

This reaction likely proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Manufacturing Considerations

Industrial production would require optimized reaction conditions to enhance yield and purity. Continuous flow reactors could mitigate exothermic risks associated with nitroaromatic compounds . Strict adherence to safety protocols is imperative due to the compound’s irritant properties .

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Precautionary Measures

Handling requires:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use in fume hoods or well-ventilated areas.

  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

Comparison with Structural Analogues

Diethyl 2-(3-Nitropyridin-2-yl)malonate

  • Substitution Position: Nitro group at pyridine’s 2-position.

  • Reactivity: Altered electronic effects may favor different reaction pathways compared to the 4-isomer.

Dimethyl 2-(5-Nitropyridin-2-yl)malonate

  • Regiochemistry: Nitro group at the 5-position influences solubility and metabolic stability.

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